molecular formula C19H20BrClN2O2 B6476088 2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2640974-92-9

2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B6476088
CAS No.: 2640974-92-9
M. Wt: 423.7 g/mol
InChI Key: QLAOPMDZUDRQEE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a bromophenyl group, a piperidine core, and a 3-chloropyridin-4-yl ether moiety. Piperidine derivatives are commonly studied for their conformational flexibility, which facilitates binding to diverse protein pockets .

The compound’s synthesis likely involves multi-step reactions, including:

Nucleophilic substitution to introduce the bromophenyl group.

Coupling reactions (e.g., Mitsunobu or SNAr) to attach the chloropyridinyl-oxymethyl-piperidine scaffold . Palladium-based catalysts (e.g., Suzuki-Miyaura) are often employed for cross-coupling steps in similar syntheses .

Properties

IUPAC Name

2-(2-bromophenyl)-1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O2/c20-16-4-2-1-3-15(16)11-19(24)23-9-6-14(7-10-23)13-25-18-5-8-22-12-17(18)21/h1-5,8,12,14H,6-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAOPMDZUDRQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a synthetic organic molecule with potential pharmacological applications. Its unique structural features suggest various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A brominated aromatic ring (2-bromophenyl)
  • A piperidine moiety linked to a chloropyridine group
  • An ethanone functional group

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈BrClN₂O
Molecular Weight367.7 g/mol
CAS Number2640967-31-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the piperidine and chloropyridine groups suggests potential interactions with:

  • Dopamine receptors , particularly D3 receptors, which are implicated in mood regulation and reward pathways.
  • Acetylcholinesterase (AChE) , an enzyme associated with neurotransmission.

Biological Activity

Research indicates that compounds structurally similar to 2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one exhibit significant biological activities:

Anticancer Activity

A study evaluated the cytotoxic effects of related piperidine derivatives against various cancer cell lines. The results showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives exhibited IC50 values ranging from 3.3 mM to 10 mM against MCF-7 breast cancer cells, suggesting the potential for further development as anticancer agents .

Antimicrobial Activity

Compounds featuring similar functional groups have been reported to exhibit antimicrobial properties. A series of synthesized piperidine derivatives were tested against bacterial strains, demonstrating effective antibacterial activity . The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A derivative closely related to the compound was tested for its ability to induce apoptosis in MCF-7 cells. Results indicated significant cell cycle arrest at the G0/G1 phase, leading to increased apoptotic markers such as caspase activation .
  • Neuropharmacological Effects
    • In silico modeling studies suggested that the compound could act as a selective D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation, which are crucial for neurotransmitter signaling .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Studies have indicated that compounds with similar structures exhibit promising anticancer properties. The presence of halogenated aromatic rings and piperidine units can enhance interactions with biological targets such as enzymes involved in tumor growth. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Neuropharmacological Effects

The piperidine structure is often associated with neuroactive compounds. Research suggests that modifications on the piperidine ring can lead to enhanced binding affinity for neurotransmitter receptors, potentially making this compound useful in treating neurological disorders such as depression or anxiety .

3. Antimicrobial Properties

Compounds containing chloropyridine and bromophenyl groups have demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results showed that compounds with bromine substitutions exhibited significantly higher cytotoxicity compared to their non-brominated counterparts, indicating the importance of halogenation in enhancing biological activity .

Case Study 2: Neuroactive Compound Development

A research group investigated the neuropharmacological effects of various piperidine derivatives, including those similar to 2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one. They found that specific modifications led to increased serotonin receptor binding affinity, suggesting potential applications in treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Biological Activities References
Target Compound Piperidine, bromophenyl, chloropyridine Bromophenyl, 3-chloropyridin-4-yl ether Anticancer, enzyme inhibition (potential)
2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one Bipiperidine, chlorophenoxy, fluorophenoxy Chlorophenyl, fluorophenoxy Antimicrobial, anti-inflammatory
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone Piperidine, bromopyridine, isopropylphenoxy Bromopyridine, phenoxy Kinase inhibition, antibacterial
2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one Piperidine, indole, bromophenylsulfanyl Indole, bromophenylsulfanyl Antifungal, CNS modulation
1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-bromophenyl)ethan-1-one Azetidine, bromophenyl, bromopyrazole Dual bromine substituents Enhanced halogen bonding, antimicrobial

Pharmacological Potential

  • Anticancer Activity: The target compound’s bromophenyl and chloropyridine groups align with known chemotherapeutic agents targeting DNA topoisomerases or receptor tyrosine kinases .
  • Enzyme Inhibition : Piperidine-chloropyridine hybrids may inhibit acetylcholinesterase (AChE) or cytochrome P450 isoforms, as seen in structurally related compounds .

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